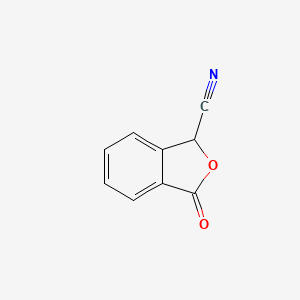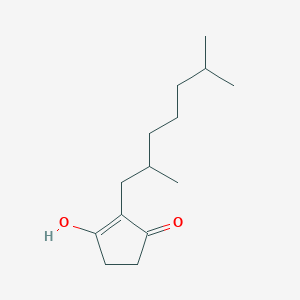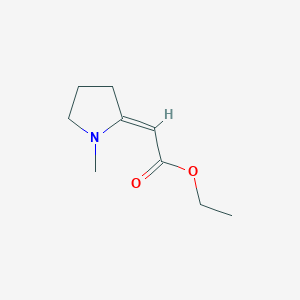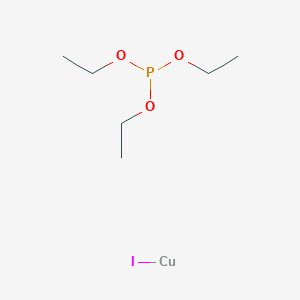
Cyanophthalide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanophthalide can be synthesized through several methods. One common method involves the reaction of 5-carboxyphthalide with a dehydrating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions at around 80°C for several hours . Another method involves the use of a chlorinating agent to convert 5-carboxyphthalide into a chlorocarbonyl derivative, which is then reacted with alkylamines .
Industrial Production Methods
In industrial settings, this compound is often produced using a one-pot process that allows for the direct conversion of 5-carboxyphthalide to this compound. This method involves the use of thionyl chloride and a sulphonamide, such as sulfamide, under controlled conditions . The product is then isolated through conventional methods such as filtration and washing of the crystals .
Chemical Reactions Analysis
Types of Reactions
Cyanophthalide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkylamines and chlorinating agents are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylated derivatives, while reduction can produce different alcohols or amines .
Scientific Research Applications
Cyanophthalide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: It is a key intermediate in the production of citalopram, an antidepressant.
Industry: This compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyanophthalide involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate in the synthesis of citalopram, this compound undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations are specific to the reactions and conditions used .
Comparison with Similar Compounds
Cyanophthalide can be compared with other similar compounds such as:
5-Carboxyphthalide: A precursor in the synthesis of this compound.
Phthalide: A related compound with similar structural features.
3-Substituted Phthalides: Compounds with similar chemical properties and applications
This compound is unique due to its specific use as an intermediate in the synthesis of citalopram and its derivatives. Its chemical properties and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-oxo-1H-2-benzofuran-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c10-5-8-6-3-1-2-4-7(6)9(11)12-8/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIVIZQHTBRFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454560 | |
| Record name | cyanophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27613-27-0 | |
| Record name | cyanophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-(3H)-isobenzofurnone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-cyanophthalide in organic synthesis?
A1: 3-Cyanophthalide is a highly versatile building block in organic synthesis, particularly for constructing complex polycyclic aromatic compounds. Its significance stems from its ability to undergo Hauser-Kraus annulation, a reaction where its anion reacts with a Michael acceptor, followed by cyclization and expulsion of the cyano group, forming a new aromatic ring. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Can you elaborate on the Hauser-Kraus annulation and its applications with cyanophthalides?
A2: The Hauser-Kraus annulation, pioneered by Hauser et al. and Kraus et al., utilizes the nucleophilic character of the cyanophthalide anion. This anion attacks the β-position of α,β-unsaturated carbonyl compounds (Michael acceptors), leading to Michael addition. Subsequent intramolecular cyclization and elimination of the cyanide group yield highly functionalized linear fused aromatics or hydroaromatics. This method has proven invaluable in synthesizing natural products like anthraquinones, which display a broad spectrum of biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What alternative reagents can be used in place of 3-cyanophthalide in annulation reactions?
A3: While 3-cyanophthalide is widely employed, 3-(phenylsulfonyl)phthalide offers an alternative for phthalide annulation reactions. The choice between the two often depends on the specific substrate and desired reaction conditions. Researchers have explored the reactivity and selectivity of both reagents in various synthetic applications. []
Q4: Are there any regioselective challenges associated with the Hauser-Kraus annulation?
A4: Yes, achieving regiocontrol in Hauser-Kraus annulations, particularly with substituted phthalides and quinone monoacetals, can be challenging. The substituents on both reactants influence the reaction outcome. Researchers have observed that reactions employing 3-cyanophthalide anions generally result in higher yields of condensed products compared to those using 3-phenylsulfonylphthalides. []
Q5: What are some innovative synthetic approaches for preparing cyanophthalides?
A5: Several efficient methods exist for synthesizing cyanophthalides, including:
- Dehydration of Cyanohydrins: This method involves converting 3-hydroxyphthalides to their corresponding cyanohydrins, followed by dehydration using reagents like dicyclohexylcarbodiimide (DCC), leading to high yields of 3-cyanophthalides and their derivatives. []
- Direct Conversion of Phthalaldehydic Acids: Trimethylsilyl cyanide (TMSCN), in conjunction with PhI(OAc)2 and BF3.OEt2, enables the direct transformation of phthalaldehydic acids into 3-cyanophthalides at room temperature. This method tolerates various substituents on the substrates, including 2-formylbenzamides. [, ]
Q6: How are cyanophthalides employed in the synthesis of naturally occurring anthraquinones?
A6: Cyanophthalides serve as key building blocks for assembling the anthraquinone core structure found in various natural products. Researchers utilize Hauser-Kraus annulations of cyanophthalides with appropriately substituted cyclohexadienones to access diversely substituted anthraquinones. This strategy has been successfully employed in the synthesis of naturally occurring bromorhodocomatulins, highlighting the versatility of cyanophthalides in accessing complex natural product scaffolds. []
Q7: Beyond anthraquinones, what other classes of natural products can be synthesized using cyanophthalides?
A7: Cyanophthalides have proven valuable in synthesizing various natural products beyond anthraquinones, including:
- Arylnaphthalene Lactones: These compounds, including diphyllin, justicidin A, and taiwanin E, exhibit diverse biological activities. Researchers have developed a general synthetic strategy using Hauser-Kraus annulation of cyanophthalides with subsequent Suzuki-Miyaura cross-couplings to access this important class of natural products. []
- Naphtho[b]furanones: These molecules are accessible through an efficient, carbon-conserved synthesis involving the anionic annulation of 3-cyanophthalides with allene carboxylates. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)phenylamine](/img/structure/B1624804.png)


![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(2,6-dimethylphenyl)amine](/img/structure/B1624810.png)
![1-(Pyridin-2-YL)-6,7,8,9-tetrahydro-5H-cyclohepta[C]pyridine](/img/structure/B1624811.png)



![Ethanone, 1-[(3R,3aS,6S,7R,8aS)-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-6-yl]-](/img/structure/B1624819.png)
![Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1624821.png)




